N-(sec-butyl)-1-((3-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Description
N-(sec-butyl)-1-((3-fluorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H28FN5O2S and its molecular weight is 481.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Analgesic Activity
Research led by Saad et al. (2011) explores the synthesis of new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety, highlighting the process of creating compounds with potential analgesic properties (Saad, Osman, & Moustafa, 2011).
Fluorescence Properties
Break et al. (2013) discuss the synthesis of [1,2,4]triazolo[5,1-b]- and [1,2,4]triazino[3,2-b] quinazoline nucleosides, revealing their fluorescence properties, which may have implications in biochemical research (Break, Mosselhi, & Elshafai, 2013).
Inotropic Evaluation
Liu et al. (2009) synthesized and evaluated the inotropic effects of certain piperidine-carboxamides, indicating potential applications in cardiovascular research (Liu, Yu, Quan, Cui, & Piao, 2009).
Antibacterial Activity
Holla et al. (2005) report on the synthesis and characterization of fluorine-containing quinoline-4-carboxylic acids and their derivatives, assessing their antibacterial effectiveness (Holla, Poojary, Poojary, Bhat, & Kumari, 2005).
Synthesis and Chemical Properties
Regioselectivity and Reactivity
Fathalla et al. (2000) explored the regioselectivity of electrophilic attack on a triazoloquinazolinone compound, providing insights into the chemical reactivity of such structures (Fathalla, Čajan, & Pazdera, 2000).
Cascade Cyclization Reactions
Lipson et al. (2006) presented a study on the cascade cyclization reactions of triamino-triazole with aromatic aldehydes and cycloalkanones, highlighting synthetic pathways to create complex quinazolinone structures (Lipson, Desenko, Borodina, Shirobokova, Shishkin, & Zubatyuk, 2006).
Properties
IUPAC Name |
N-butan-2-yl-1-[(3-fluorophenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O2S/c1-5-16(4)27-22(32)18-9-10-20-21(12-18)31-24(30(23(20)33)13-15(2)3)28-29-25(31)34-14-17-7-6-8-19(26)11-17/h6-12,15-16H,5,13-14H2,1-4H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHCFYNDXYPQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)F)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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